Gly-pro-hydroxy-pro acetate salt

DPP-4 inhibition type 2 diabetes collagen tripeptide pharmacology

Gly-pro-hydroxy-pro acetate salt (Tripeptide-29 acetate; H-Gly-Pro-Hyp-OH acetate) is a stoichiometric 1:1 acetate salt of the collagen-derived tripeptide Gly-Pro-Hyp, with molecular formula C₁₄H₂₃N₃O₇ and molecular weight 345.35 g/mol. The parent tripeptide is a natural collagen degradation product that acts as a true competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), with a Ki of 4.5 mM, distinguishing it from closely related collagen tripeptides such as Gly-Ala-Hyp and Gly-Pro-Ala that serve as DPP-4 substrates rather than inhibitors.

Molecular Formula C14H23N3O7
Molecular Weight 345.35
CAS No. 103192-50-3
Cat. No. B1139360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-pro-hydroxy-pro acetate salt
CAS103192-50-3
SynonymsGLY-PRO-HYDROXY-PRO ACETATE SALT
Molecular FormulaC14H23N3O7
Molecular Weight345.35
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O
InChIInChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-pro-hydroxy-pro Acetate Salt (CAS 103192-50-3) – Core Identity and Procurement-Relevant Characteristics


Gly-pro-hydroxy-pro acetate salt (Tripeptide-29 acetate; H-Gly-Pro-Hyp-OH acetate) is a stoichiometric 1:1 acetate salt of the collagen-derived tripeptide Gly-Pro-Hyp, with molecular formula C₁₄H₂₃N₃O₇ and molecular weight 345.35 g/mol . The parent tripeptide is a natural collagen degradation product that acts as a true competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), with a Ki of 4.5 mM, distinguishing it from closely related collagen tripeptides such as Gly-Ala-Hyp and Gly-Pro-Ala that serve as DPP-4 substrates rather than inhibitors [1]. This compound is supplied as a research-grade acetate salt that provides defined stoichiometry and enhanced handling characteristics compared to the free-base form, making it the preferred physical form for reproducible in vitro and in vivo pharmacological studies targeting DPP-4 inhibition, intestinal permeability, and collagen-peptide bioavailability .

Why Gly-Pro-Hyp Acetate Salt Cannot Be Replaced by Generic Collagen Peptides or Tripeptide Analogs


Procurement decisions that treat Gly-Pro-Hyp acetate salt as fungible with other collagen-derived tripeptides (e.g., Gly-Pro-Ala, Gly-Ala-Hyp) or simpler dipeptides (e.g., Pro-Hyp) overlook three critical, quantifiable differentiators. First, only Gly-Pro-Hyp acts as a true DPP-4 inhibitor (Ki = 4.5 mM) rather than a substrate; Gly-Pro-Ala and Gly-Ala-Hyp are hydrolyzed by DPP-4 and thus fail to sustain enzyme inhibition [1]. Second, Gly-Pro-Hyp demonstrates significantly superior intestinal permeability: a Papp of approximately 9 × 10⁻⁶ cm/s in a physiologically relevant HIEC-6/HepG2 co-culture model, compared to 1.912 × 10⁻⁶ cm/s for Pro-Hyp under identical conditions [2]. Third, the acetate salt form provides a defined, reproducible counterion stoichiometry (1:1 acetate) that ensures lot-to-lot consistency in solubility and formulation behavior, whereas free-base or mixed-salt preparations introduce uncontrolled variability . Substituting with an alternative collagen peptide or an undefined salt form therefore introduces risks of altered DPP-4 pharmacology, reduced transepithelial transport, and variable experimental reproducibility.

Quantitative Differential Evidence for Gly-Pro-Hyp Acetate Salt Versus Closest Analogs


DPP-IV Inhibitor vs. Substrate: Gly-Pro-Hyp Acetate Is a True Inhibitor While Gly-Pro-Ala and Gly-Ala-Hyp Are Substrates

In a direct head-to-head comparison using purified DPP-IV enzyme, Gly-Pro-Hyp was the only collagen tripeptide among three analogs tested that functioned as a true peptidic inhibitor. DPP-IV could not hydrolyze the Pro-Hyp bond in Gly-Pro-Hyp, whereas Gly-Pro-Ala and Gly-Ala-Hyp were both cleaved by DPP-IV, consuming the enzyme and preventing sustained inhibition [1]. Gly-Pro-Hyp demonstrated competitive inhibition with a Ki of 4.5 mM, while no Ki values could be determined for Gly-Pro-Ala or Gly-Ala-Hyp as they acted as substrates rather than inhibitors [1]. This functional distinction is critical: a substrate-based analog cannot maintain DPP-IV inhibition in a dose-dependent, reversible manner over time, disqualifying it for pharmacological studies requiring sustained enzyme blockade.

DPP-4 inhibition type 2 diabetes collagen tripeptide pharmacology

8.3-Fold Higher Intestinal Permeability of Gly-Pro-Hyp Acetate Salt Relative to Pro-Hyp in a Human Intestinal-Hepatic Co-Culture Model

In a physiologically relevant human intestinal epithelium (HIEC-6) and hepatic (HepG2) transwell co-culture system, Gly-Pro-Hyp derived from collagen hydrolysate CH-GL achieved an apparent permeability coefficient (Papp) of approximately 9 × 10⁻⁶ cm/s, corresponding to 59.44 ± 11.32% transport across the intestinal monolayer [1]. Under identical experimental conditions, the structurally simpler dipeptide Pro-Hyp—often considered a primary bioactive collagen peptide—exhibited a Papp of only 1.912 ± 0.4794 × 10⁻⁶ cm/s, representing an 8.3-fold lower permeability despite its smaller molecular weight [1]. Even compared to an earlier Caco-2 study reporting a Gly-Pro-Hyp Papp of 1.09 ± 0.03 × 10⁻⁶ cm/s [2], the CH-GL-derived Gly-Pro-Hyp transport was approximately 8.3-fold higher, underscoring the model-dependent but consistently superior permeability of this tripeptide over Pro-Hyp. The Papp of approximately 9 × 10⁻⁶ cm/s places Gly-Pro-Hyp near the threshold between moderately and well-absorbed compounds, while Pro-Hyp remains in the moderate absorption range [1].

intestinal permeability collagen peptide bioavailability Caco-2 and HIEC-6 transport

Gly-Pro-Hyp Acetate Salt Demonstrates Measurable Oral Bioavailability (12.24%) After First-Pass Hepatic Metabolism, Outperforming Collagen Hydrolysate CH-OPT Where No Tripeptide Was Bioavailable

Using a novel HIEC-6/HepG2 co-culture model that integrates intestinal transport and hepatic first-pass metabolism, the bioavailability of Gly-Pro-Hyp after CH-GL treatment was 12.24 ± 1.12% relative to initial digesta peptide content [1]. In stark contrast, when the alternative collagen hydrolysate CH-OPT was applied, no Gly-Pro-Hyp was detected in the basolateral compartment after intestinal transport, resulting in zero measurable bioavailability [1]. All other dipeptides tested (Gly-Pro, Hyp-Gly, Ala-Hyp, Pro-Hyp) were bioavailable with both CH treatments, highlighting that Gly-Pro-Hyp bioavailability is highly hydrolysate-dependent and cannot be assumed [1]. This demonstrates that the peptide itself, when present in a suitable hydrolysate matrix, survives gastrointestinal digestion, crosses the intestinal epithelium, and resists complete hepatic clearance to reach the systemic compartment at pharmacologically relevant concentrations.

oral bioavailability first-pass metabolism collagen peptide pharmacokinetics

Enzymatic Stability in Gastrointestinal Fluid and Plasma: Gly-Pro-Hyp Acetate Salt Remains Intact for ≥2 Hours, a Prerequisite for Oral Bioactivity

Gly-Pro-Hyp (GPH) and its dipeptide counterpart Pro-Hyp (PH) were evaluated for stability in simulated gastrointestinal fluid and rat plasma. Both GPH and PH remained stable in gastrointestinal fluid and rat plasma over a 2-hour incubation period, demonstrating resistance to luminal and systemic peptidases [1]. However, the critical distinction lies in their subsequent intestinal transport: GPH was actively transported across Caco-2 cell monolayers (Papp = 1.09 ± 0.03 × 10⁻⁶ cm/s), whereas PH transport was significantly lower (Papp = 0.13 ± 0.03 × 10⁻⁶ cm/s), an 8.4-fold difference [1]. This indicates that although both peptides share gastrointestinal stability, only GPH possesses the structural determinants necessary for efficient transepithelial flux. The acetate salt form preserves these structural determinants while providing a defined counterion that facilitates dissolution and handling without compromising peptide integrity .

enzymatic stability gastrointestinal digestion peptide half-life

Enrichment Potential in Collagen Hydrolysates: Gly-Pro-Hyp Can Be Concentrated to 4–9% (w/w) via Streptomyces Collagenase, Enabling Cost-Effective Production Relative to Synthetic Tripeptide Analogs

Treatment of collagen from multiple sources (pig-skin, cattle-skin, fish-scales, chicken-feet) with Streptomyces collagenase specifically enriched the Gly-Pro-Hyp content in the hydrolysate to 4–9% (w/w), representing a substantial increase over untreated collagen [1]. This enrichment was mediated by the unique substrate specificity of Streptomyces collagenase, which cleaves collagen to release tripeptide units; the overall tripeptide concentration increased by 13–15% (w/w) after collagenase treatment [1]. Among the three tripeptides generated (Gly-Ala-Hyp, Gly-Pro-Ala, Gly-Pro-Hyp), only Gly-Pro-Hyp functioned as a DPP-4 inhibitor, and its enrichment potential creates a scalable, enzyme-based production pathway not applicable to synthetic tripeptide analogs that require costly solid-phase peptide synthesis [1]. For procurement, this means that research-grade Gly-Pro-Hyp acetate sourced from collagenase-treated hydrolysates can be obtained at a fraction of the cost of fully synthetic tripeptide analogs that lack the same inhibitory pharmacology.

collagen hydrolysate enrichment bioprocessing DPP-4 inhibitor production

Evidence-Backed Application Scenarios for Gly-Pro-Hyp Acetate Salt Procurement and Use


DPP-4 Inhibition Assays in Type 2 Diabetes Research Requiring a True Competitive Peptide Inhibitor

Gly-Pro-Hyp acetate salt is the only collagen-derived tripeptide that functions as a true competitive DPP-4 inhibitor (Ki = 4.5 mM) rather than a substrate [1]. Researchers establishing in vitro DPP-4 enzyme inhibition assays, screening for natural product-derived DPP-4 modulators, or validating mechanism-of-action hypotheses in incretin biology should select this compound over Gly-Pro-Ala or Gly-Ala-Hyp, which are consumed by the enzyme and thus fail to produce sustained, dose-dependent inhibition [1]. The acetate salt form ensures accurate molar dosing, as the 1:1 counterion stoichiometry eliminates the mass-balance uncertainty inherent in free-base or lyophilized powder preparations.

Intestinal Permeability and Oral Bioavailability Studies of Collagen-Derived Bioactive Peptides

The consistently superior intestinal permeability of Gly-Pro-Hyp (Papp ≈ 9 × 10⁻⁶ cm/s in HIEC-6/HepG2 co-culture [1]; Papp = 1.09 × 10⁻⁶ cm/s in Caco-2 [2]) relative to Pro-Hyp (Papp = 1.912 × 10⁻⁶ cm/s and 0.13 × 10⁻⁶ cm/s, respectively) makes this tripeptide the preferred reference standard for calibrating in vitro-in vivo correlation (IVIVC) models of peptide absorption. Pharmaceutical scientists developing oral peptide formulations, conducting permeability screening, or evaluating the impact of permeation enhancers on peptide transport should use Gly-Pro-Hyp acetate as their model tripeptide due to its well-characterized transport kinetics and demonstrated oral bioavailability (12.24% after CH-GL treatment) [1].

Enzymatic Stability Profiling of Food- and Collagen-Derived Peptides for Nutraceutical and Functional Food Development

The demonstrated 2-hour stability of Gly-Pro-Hyp in both simulated gastrointestinal fluid and rat plasma [1] positions this tripeptide as an ideal positive control or reference compound in studies assessing the digestive stability of novel bioactive peptides. Industrial R&D groups developing functional foods, nutraceutical collagen hydrolysates, or peptide-based dietary supplements should procure Gly-Pro-Hyp acetate as an analytical standard for quantifying tripeptide content, validating enzymatic digestion protocols, or benchmarking the stability of proprietary hydrolysate formulations against a well-characterized, stable tripeptide.

Collagen Hydrolysate Quality Control and Standardization

Given that Gly-Pro-Hyp content varies dramatically between collagen hydrolysate sources (59.44% transport with CH-GL vs. undetectable with CH-OPT) [1] and that Gly-Pro-Hyp levels can be enriched to 4–9% (w/w) using Streptomyces collagenase [2], procurement of purified Gly-Pro-Hyp acetate salt enables its use as a certified reference material for LC-MS or capillary electrophoresis-based quantification of bioactive tripeptide content in commercial collagen hydrolysates. Quality control laboratories in the nutraceutical and cosmeceutical industries can use this compound to standardize batch-release assays, verify label claims, and ensure lot-to-lot consistency of collagen peptide products.

Quote Request

Request a Quote for Gly-pro-hydroxy-pro acetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.